![molecular formula C14H12F3NOS B2572560 1-(2-Thienyl)-3-[4-(trifluoromethyl)anilino]-1-propanone CAS No. 477334-30-8](/img/structure/B2572560.png)
1-(2-Thienyl)-3-[4-(trifluoromethyl)anilino]-1-propanone
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Overview
Description
“1-(2-Thienyl)-3-[4-(trifluoromethyl)anilino]-1-propanone” is a complex organic compound. It contains a 2-thienyl group , which is a thienyl group with the attachment located at the 2-position of the thiophene ring . It also contains a trifluoromethyl group , which is a functional group in organic chemistry consisting of three fluorine atoms attached to a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and require a deep understanding of organic chemistry. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . A palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidohydrazides and aryl iodides has been achieved .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 2-thienyl group has a molecular formula of C4H3S and the trifluoromethyl group has a molecular formula of CF3 .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and varied. The C–F bond in trifluoromethyl-containing compounds is the strongest single bond in organic compounds, making it challenging to activate in organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the 2-thienyl group has an average mass of 83.133 , and the trifluoromethyl group has a molecular weight of 69.01 .
Scientific Research Applications
- 5-Trifluoromethyl-1,2,4-triazoles : TFMAP can be synthesized via a palladium-catalyzed carbonylative reaction of trifluoroacetimidohydrazides and aryl iodides. These 5-trifluoromethyl-1,2,4-triazoles have pharmaceutical relevance . They are potential candidates for drug development due to their unique structural features and potential biological activities.
- GlyT1 Inhibitors : The protocol involving TFMAP has been successfully applied to prepare bioactive molecules, including GlyT1 inhibitors. These inhibitors play a role in treating neurological disorders like schizophrenia .
- Radical Trifluoromethylation : TFMAP derivatives can participate in radical trifluoromethylation reactions. These reactions are valuable for introducing trifluoromethyl groups into organic molecules. Researchers investigate TFMAP-based reagents for efficient and selective trifluoromethylation of carbon-centered radicals .
- Two-Step Synthesis of Vicinal Trifluoromethyl Primary Amines : TFMAP derivatives can be used in a two-step synthesis to obtain β-trifluoromethyl primary amines. This sustainable approach utilizes readily available starting materials and avoids toxic reagents .
Pharmaceuticals and Medicinal Chemistry
Catalysis and Synthetic Chemistry
Green Chemistry and Sustainable Synthesis
Safety And Hazards
properties
IUPAC Name |
1-thiophen-2-yl-3-[4-(trifluoromethyl)anilino]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NOS/c15-14(16,17)10-3-5-11(6-4-10)18-8-7-12(19)13-2-1-9-20-13/h1-6,9,18H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNLYEHFXAAXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thienyl)-3-[4-(trifluoromethyl)anilino]-1-propanone | |
CAS RN |
477334-30-8 |
Source
|
Record name | 1-(2-THIENYL)-3-(4-(TRIFLUOROMETHYL)ANILINO)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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